Pyrazolo[1,5-a]pyrimidine-2-methanol
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-2-methanol: is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with a methanol group attached to the second position of the pyrimidine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-2-methanol typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid derivatives .
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyrimidine-2-methanol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of novel materials with desirable properties .
Biology: In biological research, this compound derivatives have been studied for their potential as fluorescent probes and imaging agents. These compounds exhibit tunable photophysical properties, making them suitable for bioimaging applications .
Medicine: this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer progression .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting devices (OLEDs) and chemosensors .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-2-methanol involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of CDKs can lead to the selective targeting of tumor cells .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness: Pyrazolo[1,5-a]pyrimidine-2-methanol stands out due to its unique methanol group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-7-8-2-1-3-10(7)9-6/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGWXJZMHVEGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CO)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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